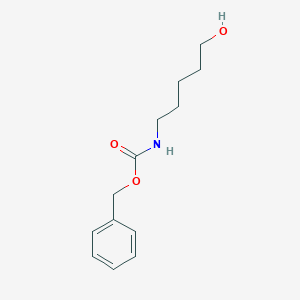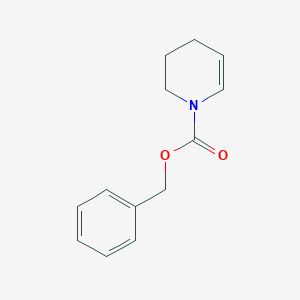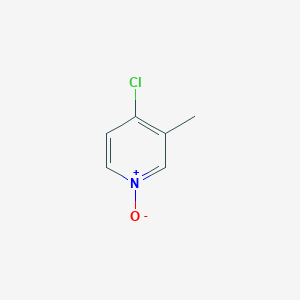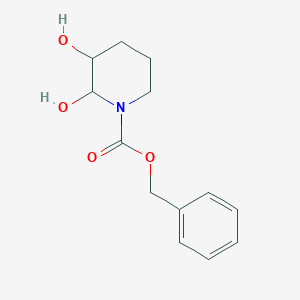![molecular formula C12H4N2O7 B023744 5,8-Dinitro-1H,3H-benzo[de]isochromene-1,3-dione CAS No. 3807-80-5](/img/structure/B23744.png)
5,8-Dinitro-1H,3H-benzo[de]isochromene-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
"5,8-Dinitro-1H,3H-benzo[de]isochromene-1,3-dione" is a compound that belongs to the family of organic compounds known for their unique molecular structures and potential for various chemical reactions and properties. The interest in such compounds lies in their synthesis, molecular structure, and the broad range of chemical and physical properties they exhibit, making them subjects of extensive research in the field of chemistry and materials science.
Synthesis Analysis
The synthesis of "5,8-Dinitro-1H,3H-benzo[de]isochromene-1,3-dione" and similar compounds involves complex organic synthesis methods that may include cyclization reactions, nitration, and oxidation processes. These methods aim to construct the compound's unique molecular structure efficiently and with high yield. Techniques such as palladium-catalyzed direct C–H arylation have been highlighted for their efficiency in synthesizing multiply arylated heteroarenes, which could be relevant for the synthesis of such compounds (Rossi et al., 2014).
Molecular Structure Analysis
The molecular structure of "5,8-Dinitro-1H,3H-benzo[de]isochromene-1,3-dione" is characterized by its benzo[de]isochromene core, which is a fused ring system incorporating benzene and isochromene units, and the presence of nitro groups that significantly influence its chemical behavior. Molecular structure analysis typically involves spectroscopic methods and computational modeling to elucidate the compound's structure and predict its reactivity and properties.
Chemical Reactions and Properties
This compound is expected to exhibit a range of chemical reactions due to its nitro groups and the reactive benzo[de]isochromene core. These reactions may include nucleophilic substitution, reduction of nitro groups to amines, and participation in cycloaddition reactions. The presence of nitro groups also imparts explosive properties to compounds, which is a critical aspect of their chemical properties analysis (Pietra & Vitali, 1972).
Aplicaciones Científicas De Investigación
Synthesis and Anticancer Properties
A key application in scientific research for derivatives of benzo[de]isochromene dione involves their synthesis and evaluation for anticancer properties. The compound 1,4-Dihydroxy-2-naphthoic acid serves as a substrate for synthesizing 3-substituted 1H-benzo[g]isochromene-5,10-diones, showing notable cytotoxic activity against various cancer cell lines. This synthesis path highlights the potential of such compounds in developing new anticancer agents (Dang Thi et al., 2015).
Novel Synthetic Routes and Structural Insights
Research into 1H-benzo[g]isochromene derivatives has also focused on developing new synthetic routes and understanding their structure-activity relationships. The first synthesis of 1-hydroxy-3,4-dihydro-1H-benz[g]isochromene-5,10-dione offers insights into bioactive compounds from natural sources, suggesting the importance of structural accuracy in identifying potential therapeutic agents (Jacobs et al., 2008).
Antitumor Agent Synthesis
Another application involves the synthesis of 1-methoxy-5,10-dioxo-5,10-dihydro-1H-benzo[g]isochromene-3-carboxylic acid (3-dimethylaminopropyl)amide as an antitumor agent. This showcases the role of palladium(II) catalysts in forming cyclic alkenyl ethers, crucial frameworks in isochromene natural products and potential antitumor agents (Mondal et al., 2003).
Environmental and Material Science Applications
In material science, derivatives such as benzoisoquinoline-1,3-dione have been applied as electron acceptors in thermally activated delayed fluorescent (TADF) emitters, indicating their utility in creating high-efficiency red TADF devices. This underlines the compound's versatility not just in biomedical, but also in material science applications, potentially revolutionizing the efficiency and color purity of organic light-emitting diodes (OLEDs) (Yun & Lee, 2017).
Direcciones Futuras
Propiedades
IUPAC Name |
7,11-dinitro-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaene-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4N2O7/c15-11-8-3-6(13(17)18)1-5-2-7(14(19)20)4-9(10(5)8)12(16)21-11/h1-4H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHFDXTKVBLMYJH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(C=C3C2=C(C=C1[N+](=O)[O-])C(=O)OC3=O)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4N2O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,8-Dinitro-1H,3H-benzo[de]isochromene-1,3-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

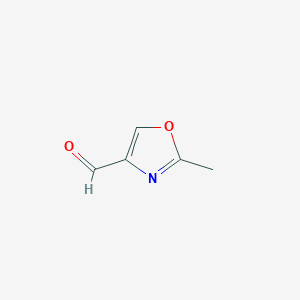
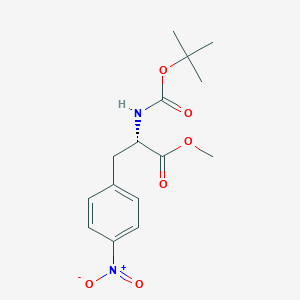
![2-(Benzyloxycarbonyl)amino-2-[2-(4-octylphenyl)ethyl]-1,3-propanediol](/img/structure/B23670.png)
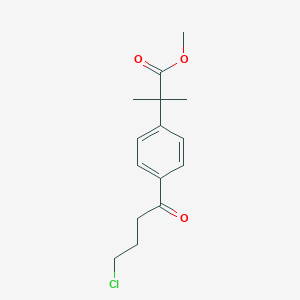
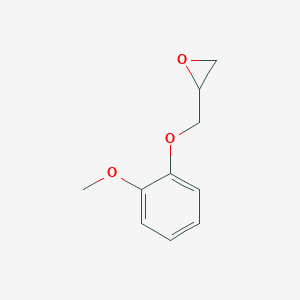
![sodium;3-[4-[2-[[6-amino-9-[(2R,3R,4S,5S)-5-(ethylcarbamoyl)-3,4-dihydroxyoxolan-2-yl]purin-2-yl]amino]ethyl]phenyl]propanoic acid](/img/structure/B23683.png)
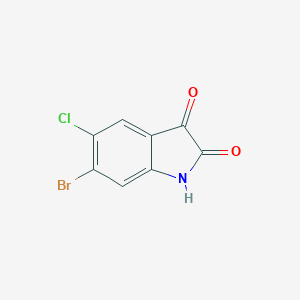
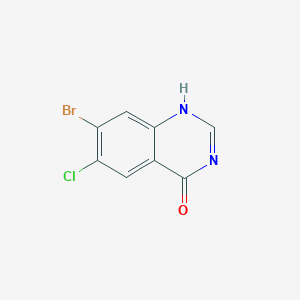
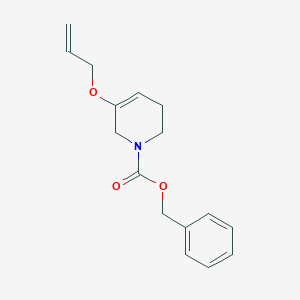
![(3aS*,7aS*)-Benzyl 2-(bromomethyl)hexahydrofuro[3,2-b]pyridine-4(2H)-carboxylate](/img/structure/B23691.png)
